6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE-375 is a selective and potent inhibitor of bromodomain-containing protein 9 (BRD9) with an inhibitory concentration (IC50) of 5 nanomolar . It also inhibits bromodomain-containing protein 4 (BRD4), transcription initiation factor TFIID subunit 1 (TAF1), and cat eye syndrome chromosome region candidate 2 (CECR2) . GNE-375 is primarily used in the study of epigenetic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-375 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of GNE-375 follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
GNE-375 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: GNE-375 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
GNE-375 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of bromodomain-containing proteins.
Biology: Employed in research to understand the role of bromodomain-containing proteins in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic dysregulation.
Mechanism of Action
GNE-375 exerts its effects by selectively inhibiting bromodomain-containing protein 9 (BRD9). It binds to the bromodomain of BRD9, preventing its interaction with acetylated lysine residues on histone proteins. This inhibition disrupts the chromatin structure and affects gene expression, leading to the prevention of epigenetically-defined drug resistance .
Comparison with Similar Compounds
Similar Compounds
GSK737: A dual inhibitor of bromodomain-containing protein 4 (BRD4) BD1 and BD2.
BET BD2-IN-1: A potent and selective inhibitor of bromodomain and extra-terminal (BET) BD2.
Uniqueness
GNE-375 is unique due to its high selectivity and potency for bromodomain-containing protein 9 (BRD9) over other bromodomain-containing proteins. It shows more than 100-fold selectivity for BRD9 compared to BRD4, TAF1, and CECR2 . This high selectivity makes GNE-375 a valuable tool for studying the specific role of BRD9 in various biological processes and diseases .
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C25H29N3O5/c1-5-6-7-28-15-20(18-12-16(2)26-23(18)25(28)30)17-13-22(32-4)19(14-21(17)31-3)24(29)27-8-10-33-11-9-27/h5-6,12-15,26H,7-11H2,1-4H3/b6-5+ |
InChI Key |
FWTDDBIMDSVPTR-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |
Canonical SMILES |
CC=CCN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.